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Compound of Interest

Compound Name: Vorapaxar

Cat. No.: B1682261 Get Quote

Dieses technische Support-Center bietet Forschern, Wissenschaftlern und Fachleuten in der

Arzneimittelentwicklung detaillierte Anleitungen und FAQs zur Minimierung der Variabilität bei

Experimenten mit Vorapaxar.

Häufig gestellte Fragen (FAQs)
F1: Was ist der primäre Wirkmechanismus von Vorapaxar? Vorapaxar ist ein potenter,

selektiver und kompetitiver Antagonist des Protease-aktivierten Rezeptors 1 (PAR-1), auch

bekannt als Thrombinrezeptor.[1][2] Er hemmt die durch Thrombin und das Thrombin-

Rezeptor-Aktivierungspeptid (TRAP) induzierte Thrombozytenaggregation, indem er die

Bindung des aktivierenden "Tethered Ligand" an den Rezeptor blockiert.[1][2][3] Vorapaxar
beeinflusst nicht die durch andere Agonisten wie ADP oder Kollagen induzierte Aggregation.

F2: Warum ist die Variabilität bei Thrombozytenfunktionstests ein häufiges Problem? Die

Variabilität bei Thrombozytenfunktionstests ist ein bekanntes Problem und kann auf eine

Vielzahl von präanalytischen, analytischen und patientenspezifischen Faktoren zurückgeführt

werden. Zu den präanalytischen Variablen gehören die Blutentnahmetechnik, das verwendete

Antikoagulans, die Zentrifugationsgeschwindigkeit zur Gewinnung von plättchenreichem

Plasma (PRP), die Lagerungszeit und -temperatur der Proben sowie der Hämatokrit des

Patienten. Diese Faktoren können die Thrombozyten bereits vor der eigentlichen Messung

aktivieren und so zu inkonsistenten Ergebnissen führen.

F3: Welche spezifischen Eigenschaften von Vorapaxar müssen bei der Versuchsplanung

berücksichtigt werden? Vorapaxar zeichnet sich durch eine hohe Affinität zum PAR-1-Rezeptor
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und eine langsame Reversibilität der Bindung aus. Diese "langsam-reversible" Kinetik

bedeutet, dass Vorapaxar auch nach dem Auswaschen für eine gewisse Zeit am Rezeptor

gebunden bleiben kann, was bei der Planung von Washout-Experimenten berücksichtigt

werden muss. Seine lange Halbwertszeit macht es in vivo praktisch irreversibel.

F4: Wie sollte ich Vorapaxar-Stammlösungen vorbereiten und lagern? Vorapaxar ist in DMSO

und Ethanol löslich. Für zelluläre Experimente wird empfohlen, eine konzentrierte

Stammlösung in DMSO herzustellen. Diese Stammlösung sollte aliquotiert und bei -20°C (für

bis zu 1 Jahr) oder -80°C (für bis zu 2 Jahre) gelagert werden, um wiederholte Einfrier-Auftau-

Zyklen zu vermeiden. Für den kurzfristigen Gebrauch können Aliquots bei 4°C gelagert

werden.

F5: Welcher Agonist wird typischerweise verwendet, um die Wirkung von Vorapaxar in vitro zu

untersuchen? Da Vorapaxar spezifisch den PAR-1-Rezeptor blockiert, ist das Thrombin-

Rezeptor-Aktivierungspeptid 6 (TRAP-6) der Agonist der Wahl. TRAP-6 ist ein synthetisches

Peptid, das den "Tethered Ligand" von PAR-1 nachahmt und den Rezeptor unabhängig von der

Thrombin-Spaltung aktiviert. Dies ermöglicht eine spezifische Untersuchung der PAR-1-

vermittelten Signalwege.

Quantitative Datenzusammenfassung
Die folgenden Tabellen fassen wichtige quantitative Daten zur Charakterisierung von

Vorapaxar zusammen.

Tabelle 1: In-vitro-Aktivität von Vorapaxar
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Parameter Wert Bedingungen Referenz

Ki (PAR-1) 8.1 nM

Menschliche

Thrombozytenmembr

anen

IC₅₀ (Thrombin-

induzierte

Aggregation)

47 nM Menschliches PRP

IC₅₀ (TRAP-induzierte

Aggregation)
25 nM Menschliches PRP

Kd (PAR-1) 1.8 nM
Intakte menschliche

Thrombozyten

Tabelle 2: Pharmakokinetische Eigenschaften von Vorapaxar

Parameter Wert Anmerkungen Referenz

Apparente terminale

Halbwertszeit
~8 Tage

Macht die Wirkung in

vivo praktisch

irreversibel

Metabolismus
Hauptsächlich über

CYP3A4 und CYP2J2

Potenzial für

Arzneimittelwechselwi

rkungen

Ausscheidung Überwiegend fäkal
Weniger als 10%

renal

Fehlerbehebungshandbücher
Handbuch 1: Thrombozytenaggregationsstudien
(Lichttransmission-Aggregometrie)
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Problem/Symptom Mögliche Ursache(n) Empfohlene Lösung(en)

Hohe Variabilität zwischen

Replikaten

1. Pipettierfehler: Ungenaue

Zugabe von Vorapaxar oder

Agonist. 2. Unzureichende

Durchmischung: Rührstäbchen

funktioniert nicht oder hat

ungleichmäßige

Geschwindigkeit. 3.

Temperaturschwankungen:

Küvetten nicht ausreichend auf

37°C vorinkubiert.

1. Kalibrierte Pipetten

verwenden; Spitze unter die

Oberfläche des PRP tauchen.

2. Funktion des

Rührstäbchens vor jeder

Messung prüfen; konstante

Rührgeschwindigkeit

sicherstellen (z.B. 1000-1200

U/min). 3. PRP-Proben für

mindestens 5 Minuten im

Aggregometer auf 37°C

äquilibrieren.

Geringere als erwartete

Hemmung durch Vorapaxar

1. Abbau von Vorapaxar:

Stammlösung wurde

unsachgemäß gelagert oder

wiederholt

eingefroren/aufgetaut. 2. Zu

hohe Agonisten-Konzentration

(TRAP-6): Sättigung des

Systems, die die hemmende

Wirkung von Vorapaxar

maskiert. 3. Kurze

Inkubationszeit: Aufgrund der

langsamen Kinetik war die

Inkubationszeit mit Vorapaxar

nicht ausreichend, um ein

Gleichgewicht zu erreichen.

1. Frische Aliquots der

Vorapaxar-Stammlösung

verwenden. 2. Eine TRAP-6-

Konzentrations-Wirkungs-

Kurve erstellen und eine

submaximale Konzentration

(z.B. EC₈₀) für die

Hemmstudien verwenden. 3.

Die Inkubationszeit von PRP

mit Vorapaxar vor der

Agonistenzugabe verlängern

(z.B. 15-30 Minuten).

Keine Aggregationsantwort

(auch in der Kontrolle)

1. Prä-aktivierte

Thrombozyten: Fehlerhafte

Blutentnahme oder

Probenhandhabung. 2.

Niedrige Thrombozytenzahl im

PRP. 3. Inaktiver Agonist

(TRAP-6).

1. Blutentnahme mit einer 19-

oder 21-G-Nadel durchführen,

die ersten 2-3 ml Blut

verwerfen. Probe bei

Raumtemperatur verarbeiten

und nicht kühlen. 2.

Thrombozytenzahl im PRP

prüfen und ggf. auf einen
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Standardwert (z.B. 250 x

10⁹/L) mit plättchenarmem

Plasma (PPP) einstellen. 3.

Frische TRAP-6-Lösung

ansetzen und die Aktivität mit

einem positiven Kontroll-PRP

validieren.

Spontane Aggregation

1. Thrombozytenaktivierung

während der PRP-Herstellung:

Zu hohe

Zentrifugationsgeschwindigkeit

oder mechanischer Stress. 2.

Pathologischer Spender:

Spender mit einer

Grunderkrankung, die zu

hyperreaktiven Thrombozyten

führt.

1.

Zentrifugationsgeschwindigkeit

zur PRP-Herstellung

optimieren (typischerweise

150-200 x g für 10-15

Minuten). 2. Eine

Kontrollmessung ohne Agonist

durchführen, um spontane

Aggregation zu überprüfen.

Wenn vorhanden, Probe

ausschließen.

Handbuch 2: Durchflusszytometrie-basierte Assays (z.B.
PAR-1-Belegung)
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Problem/Symptom Mögliche Ursache(n) Empfohlene Lösung(en)

Schwaches oder kein

Fluoreszenzsignal

1. Niedrige Expression des

Zielproteins (PAR-1): Nicht alle

Thrombozytenpopulationen

exprimieren PAR-1 in gleichem

Maße. 2.

Antikörperkonzentration zu

niedrig. 3. Unzureichende

Fixierung/Permeabilisierung

(für intrazelluläre Ziele). 4.

Laser nicht korrekt

ausgerichtet.

1. Positivkontrollen (Zellen mit

bekannter hoher PAR-1-

Expression) verwenden. 2.

Antikörperkonzentration

titrieren, um die optimale

Konzentration zu finden. 3.

Fixierungs- und

Permeabilisierungsprotokoll

optimieren. 4. Gerät mit

Kalibrierungs-Beads

überprüfen und Laser neu

ausrichten.

Hoher Hintergrund

1. Antikörperkonzentration zu

hoch. 2. Unspezifische

Bindung: Antikörper bindet an

Fc-Rezeptoren auf den

Thrombozyten. 3.

Unzureichende Waschschritte.

1. Antikörperkonzentration

reduzieren. 2. Einen Fc-

Rezeptor-Blocker vor der

Antikörper-Inkubation

hinzufügen. 3. Anzahl der

Waschschritte erhöhen

und/oder ein mildes Detergens

(z.B. Tween-20) zum

Waschpuffer hinzufügen.
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Hohe Variabilität der PAR-1-

Belegungswerte

1. Inkonsistente Vorapaxar-

Inkubationszeit: Führt zu

unterschiedlichen Graden der

Rezeptorbindung. 2.

Dissoziation von Vorapaxar

während der Färbung:

Waschschritte können zur

teilweisen Dissoziation des

langsam-reversiblen Inhibitors

führen. 3. Variabilität von

Spender zu Spender:

Genetische Unterschiede in

der PAR-1-Expression oder

Thrombozytenreaktivität.

1. Inkubationszeit mit

Vorapaxar streng

standardisieren. 2.

Waschschritte auf ein

Minimum reduzieren und bei

4°C mit eiskalten Puffern

durchführen, um die

Dissoziation zu verlangsamen.

3. Ausreichend große

Spenderkohorten verwenden,

um biologische Variabilität zu

berücksichtigen. Ergebnisse

nach Spendern stratifizieren.

Detaillierte experimentelle Protokolle
Protokoll 1: Lichttransmission-Aggregometrie (LTA) zur
Bestimmung der IC₅₀ von Vorapaxar
Prinzip: Diese Methode misst die Zunahme der Lichttransmission durch eine Suspension von

plättchenreichem Plasma (PRP), während die Thrombozyten nach Zugabe eines Agonisten

aggregieren. Vorapaxar hemmt die durch den PAR-1-Agonisten TRAP-6 induzierte

Aggregation konzentrationsabhängig.

Reagenzien und Materialien:

Frisch entnommenes menschliches Vollblut in 3.2% Natriumcitrat (Verhältnis 9:1)

Vorapaxar-Stammlösung (z.B. 10 mM in DMSO)

TRAP-6-Stammlösung (z.B. 1 mM in Wasser)

Plättchenarmes Plasma (PPP)

Lichttransmissions-Aggregometer mit Küvetten und Rührstäbchen
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Kalibrierte Pipetten

Zentrifuge

Verfahren:

PRP- und PPP-Herstellung:

Das Citratblut bei 150-200 x g für 15 Minuten bei Raumtemperatur zentrifugieren, um PRP

zu gewinnen.

Die verbleibende Blutprobe bei >2000 x g für 20 Minuten zentrifugieren, um PPP zu

gewinnen.

Die Proben bei Raumtemperatur lagern und innerhalb von 3-4 Stunden verwenden.

Einstellung der Thrombozytenzahl:

Die Thrombozytenzahl im PRP bestimmen. Falls erforderlich, die Konzentration mit

autologem PPP auf einen Standardwert (z.B. 250 x 10⁹/L) einstellen.

Das PRP mindestens 30 Minuten bei Raumtemperatur ruhen lassen.

Aggregometer-Kalibrierung:

Das Aggregometer auf 37°C vorheizen.

Den 100%-Transmissionswert mit PPP und den 0%-Wert mit dem eingestellten PRP

kalibrieren.

Inkubation und Messung:

Eine serielle Verdünnungsreihe von Vorapaxar in einem geeigneten Vehikel (z.B. Puffer

oder verdünntes DMSO) herstellen.

PRP (z.B. 450 µL) in eine Aggregometer-Küvette mit Rührstäbchen geben.
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Eine kleine Menge (z.B. 5 µL) der Vorapaxar-Verdünnung oder des Vehikels (Kontrolle)

hinzufügen.

Die Probe für 15 Minuten bei 37°C im Aggregometer inkubieren.

Die Aggregation durch Zugabe einer submaximalen Konzentration von TRAP-6 (z.B. 5-10

µM) initiieren.

Die prozentuale maximale Aggregation für 5-10 Minuten aufzeichnen.

Datenanalyse:

Die prozentuale Hemmung für jede Vorapaxar-Konzentration im Vergleich zur Vehikel-

Kontrolle berechnen.

Die Daten in einer geeigneten Software (z.B. GraphPad Prism) darstellen und eine

nichtlineare Regression (log(Inhibitor) vs. response) durchführen, um den IC₅₀-Wert zu

bestimmen.

Protokoll 2: Durchflusszytometrie zur Bestimmung der
PAR-1-Belegung
Prinzip: Dieser Assay misst die Menge an freien (unbesetzten) PAR-1-Rezeptoren auf der

Thrombozytenoberfläche nach Inkubation mit Vorapaxar. Ein fluoreszenzmarkierter Anti-PAR-

1-Antikörper, der an eine andere Stelle als Vorapaxar bindet, oder ein fluoreszenzmarkierter

Agonist wird verwendet, um die verbleibenden freien Rezeptoren zu detektieren.

Reagenzien und Materialien:

Aufbereitete gewaschene Thrombozyten oder PRP

Vorapaxar-Verdünnungsreihe

Fluoreszenz-konjugierter Anti-PAR-1-Antikörper (z.B. PE-konjugiert)

Isotyp-Kontroll-Antikörper (z.B. PE-konjugiertes Maus-IgG1)

Fixierlösung (z.B. 1% Paraformaldehyd)
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Waschpuffer (z.B. PBS mit 1% BSA)

Durchflusszytometer

Verfahren:

Probenvorbereitung:

Gewaschene Thrombozyten oder PRP auf eine Konzentration von ca. 1-5 x 10⁷ Zellen/mL

einstellen.

Inkubation mit Vorapaxar:

Aliquots der Thrombozytensuspension mit verschiedenen Konzentrationen von Vorapaxar
oder Vehikel für 20 Minuten bei Raumtemperatur inkubieren.

Antikörper-Färbung:

Den PE-konjugierten Anti-PAR-1-Antikörper (oder die Isotyp-Kontrolle) in einer vorab

titrierten, sättigenden Konzentration zu den Proben geben.

Für 20 Minuten bei Raumtemperatur im Dunkeln inkubieren.

Waschen und Fixieren:

Die Zellen mit 1 mL eiskaltem Waschpuffer waschen und bei 500 x g für 5 Minuten

zentrifugieren.

Den Überstand verwerfen und das Zellpellet vorsichtig resuspendieren.

Die Zellen in 200 µL Fixierlösung resuspendieren und für mindestens 20 Minuten bei 4°C

im Dunkeln inkubieren.

Akquisition am Durchflusszytometer:

Die Proben mit Waschpuffer auf ein geeignetes Volumen für die Akquisition verdünnen.

Die Thrombozytenpopulation basierend auf ihren Streueigenschaften (FSC/SSC) gaten.
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Die mittlere Fluoreszenzintensität (MFI) des PE-Signals für mindestens 10.000

Thrombozyten-Ereignisse pro Probe aufzeichnen.

Datenanalyse:

Die MFI der Isotyp-Kontrolle von der MFI der Anti-PAR-1-gefärbten Proben subtrahieren.

Die prozentuale PAR-1-Belegung für jede Vorapaxar-Konzentration berechnen mit der

Formel: % Belegung = (1 - (MFI_Vorapaxar / MFI_Vehikel)) * 100

Die Daten zur Bestimmung der EC₅₀ für die Rezeptorbelegung grafisch darstellen.

Visualisierungen
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Thrombin

PAR-1 Rezeptor

 spaltet & aktiviert

Gαq

 aktiviert

Gα12/13

 aktiviert

Vorapaxar

 blockiert

PLCβ RhoGEF

↑ IP₃ & DAG ↑ RhoA-GTP

↑ Ca²⁺ Mobilisierung PKC Aktivierung Formänderung

Aggregation &
Granulasekretion

Click to download full resolution via product page

Abbildung 1: Vereinfachter PAR-1-Signalweg in Thrombozyten und der Angriffspunkt von

Vorapaxar.
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start_end process incubation measurement analysis Blutentnahme
(3.2% Citrat)

PRP-Herstellung
(150-200g, 15 min)

Thrombozytenzahl
anpassen & ruhen lassen

Aggregometer
kalibrieren (PRP/PPP)

PRP + Vorapaxar/Vehikel
 in Küvette geben

Inkubation bei 37°C
(15 min)

Agonist (TRAP-6)
hinzufügen & Messung starten

Maximale Aggregation
aufzeichnen (5-10 min)

IC₅₀-Wert
berechnen
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problem check cause solution Inkonsistente Hemmung
durch Vorapaxar

Präanalytische
Variablen?

Assay-
Parameter?

Reagenzien-
Qualität?

Nein

Probenalter / Temperatur

Ja

Nein

Variable Thrombozytenzahl

Ja

Inkubationszeit
zu kurz

Ja

c4

Nein

Proben frisch
verarbeiten (RT)

Thrombozytenzahl
standardisieren

Inkubationszeit
verlängern (≥15 min)

Agonisten-Konz.
zu hoch

Agonisten-Konz.
titrieren (EC₈₀)

Vorapaxar
abgebaut

Frische Aliquots
verwenden

Ja Nein
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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